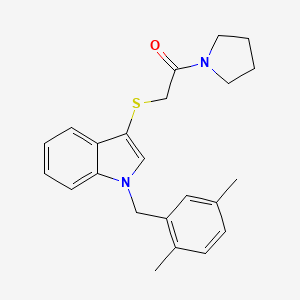
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone, also known as DMBA-PE, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
The compound of interest is closely related to a variety of synthetic compounds and has potential applications in chemical synthesis and structural analysis. For instance, the process for synthesizing a non-peptidic αvβ6 integrin antagonist, which is a potential therapeutic agent for Idiopathic Pulmonary Fibrosis, involves complex synthesis routes that could be related to the chemical structure and synthesis methods of the subject compound. These synthesis methods include alkylation and asymmetric Rh-catalysed addition, highlighting the compound's relevance in synthetic organic chemistry (Anderson et al., 2016).
Generation of Structurally Diverse Libraries
The compound's structural framework is conducive to generating structurally diverse libraries. For instance, ketonic Mannich bases have been used as starting materials in various alkylation and ring closure reactions, creating a wide array of structurally diverse compounds. Such compounds include thioethers, which are produced through reactions with aryl mercaptans. The diverse structures obtained from these reactions showcase the compound's potential in contributing to the diversity of chemical libraries (Roman, 2013).
Photophysical and Binding Properties
Certain derivatives related to the compound show remarkable photophysical and binding properties. For instance, 2-pyridin-2-yl-1H-indole derivatives have been studied for their optical spectroscopy and estrogen receptor (ER) binding properties, revealing long-wavelength fluorescent emission sensitive to solvent polarity and pH. These properties highlight the potential applications of the compound in photophysical studies and receptor-ligand interaction analyses (Kasiotis & Haroutounian, 2006).
Anticonvulsant and Antiviral Activities
Derivatives of the compound also show promising biological activities. For example, indole C-3 substituted derivatives have been synthesized and tested for their anticonvulsant activities, indicating potential therapeutic applications. Additionally, certain heterocyclic compounds synthesized from related structures exhibit cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, suggesting their relevance in antiviral research (Ahuja & Siddiqui, 2014).
Propiedades
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2OS/c1-17-9-10-18(2)19(13-17)14-25-15-22(20-7-3-4-8-21(20)25)27-16-23(26)24-11-5-6-12-24/h3-4,7-10,13,15H,5-6,11-12,14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWHXDXDWMDYOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2634427.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide hydrochloride](/img/structure/B2634431.png)
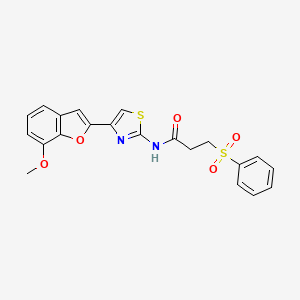
![Thiomorpholin-4-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholin-2-yl]methanone](/img/structure/B2634433.png)
![5-Fluorospiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2634434.png)
![1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2634439.png)
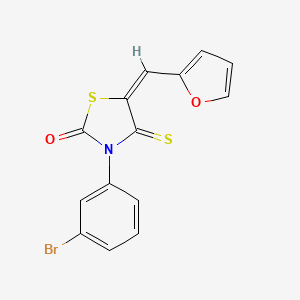
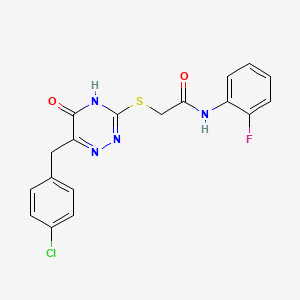
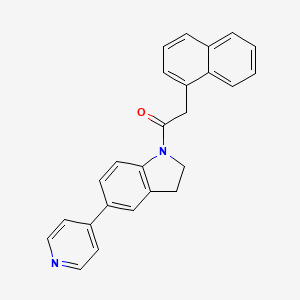
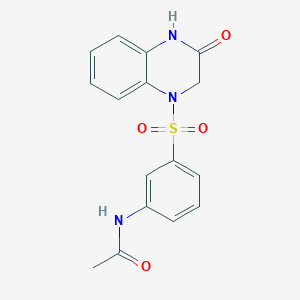
![2-Chloro-1-spiro[2.5]octan-6-ylethanone](/img/structure/B2634446.png)
![5-bromo-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2634448.png)